3-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazole moiety, a hydrazone linkage, and a fluorobenzoate group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The sulfanyl-substituted benzoxazole is acetylated using acetic anhydride or acetyl chloride.
Hydrazone Formation: The acetylated product is then reacted with hydrazine to form the hydrazone linkage.
Coupling with Fluorobenzoate: Finally, the hydrazone compound is coupled with 3-fluorobenzoic acid or its derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Employed in analytical techniques for detecting and quantifying other substances.
Mechanism of Action
The mechanism of action of 3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazone linkage may facilitate binding to specific proteins, altering their function. The fluorobenzoate group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures.
Hydrazone Compounds: Molecules containing hydrazone linkages.
Fluorobenzoates: Compounds with fluorobenzoate groups.
Uniqueness
3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzoxazole moiety, hydrazone linkage, and fluorobenzoate group in a single molecule makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C23H16FN3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H16FN3O4S/c24-17-7-4-6-16(12-17)22(29)30-18-8-3-5-15(11-18)13-25-27-21(28)14-32-23-26-19-9-1-2-10-20(19)31-23/h1-13H,14H2,(H,27,28)/b25-13+ |
InChI Key |
BSTOBUXLHRFWJH-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.